1-(4-Chloromethyl-thiazol-2-yl)-ethanol
Description
1-(4-Chloromethyl-thiazol-2-yl)-ethanol is a thiazole derivative characterized by a chloromethyl substituent at the 4-position of the thiazole ring and an ethanol group at the 2-position. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, known for their diverse biological activities and applications in medicinal chemistry . The chloromethyl group enhances electrophilicity, making the compound reactive toward nucleophiles, while the ethanol moiety contributes to hydrogen-bonding interactions and solubility in polar solvents.
Properties
Molecular Formula |
C6H8ClNOS |
|---|---|
Molecular Weight |
177.65 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-1,3-thiazol-2-yl]ethanol |
InChI |
InChI=1S/C6H8ClNOS/c1-4(9)6-8-5(2-7)3-10-6/h3-4,9H,2H2,1H3 |
InChI Key |
OKEROCKHHHIGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)CCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole Moieties
Compound 38 ()
- Structure: 2-(1-Amino-2-(4-(4-chlorophenyl)thiazol-2-yl)vinylthio)-1-(4-chlorophenyl)ethanone
- Key Differences: Replaces the ethanol group with a ketone (ethanone). Incorporates a 4-chlorophenyl-substituted thiazole and a thio-vinyl linkage.
- Impact: The ketone group reduces hydrogen-bonding capacity compared to ethanol.
Bis(4-(4-chlorophenyl)thiazol-2-yl)methane (Compound 39, )
- Structure : Symmetric thiazole dimer linked by a methane group.
- Key Differences: Lacks the ethanol and chloromethyl substituents. Features dual thiazole rings with chlorophenyl groups.
- Impact :
Analogues with Different Heterocycles
1-(4-Chlorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanol ()
- Structure : Triazole core with dual aryl (chlorophenyl and fluorophenyl) substituents.
- Key Differences :
- Replaces thiazole with 1,2,4-triazole.
- Contains two halogenated aryl groups.
- Impact :
1-(2,4-Dichlorophenyl)-2-(5-Methylimidazole-1-yl)-Ethanol ()
- Structure: Imidazole core with dichlorophenyl and ethanol groups.
- Key Differences :
- Imidazole replaces thiazole, introducing an additional nitrogen atom.
- Dichlorophenyl group increases steric bulk.
- Impact :
Functional Group Variations
1-(2-Chloro-5-nitrophenyl)-1-phenyl-2-(4-(4-trifluoromethylphenyl)-1,2,3-triazol-1-yl)ethanol ()
- Structure : Triazole core with nitro and trifluoromethylphenyl groups.
- Key Differences :
- Nitro group (electron-withdrawing) and trifluoromethyl (lipophilic) substituents.
- Impact :
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